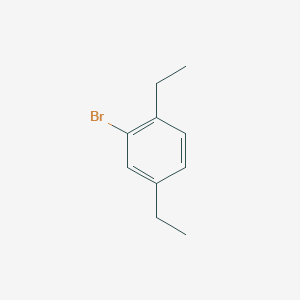

2-Bromo-1,4-diethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1,4-diethylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Transformations

Precursors for Organic Transformations

Compounds like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene, which are closely related to 2-Bromo-1,4-diethylbenzene, are used as intermediates in various organic syntheses, including benzynes-based reactions (Diemer, Leroux, & Colobert, 2011).

Bromination and Conversion into Quinones

Studies have shown that bromination of certain derivatives can lead to the formation of valuable compounds, including sulfur-functionalized quinones, which have potential applications in organic chemistry (Aitken et al., 2016).

Analytical and Structural Chemistry

Molecular Dynamics Studies

The dynamics of ethyl groups in compounds like 1,2-diethylbenzene, and 1,4-diethylbenzene have been explored using solid state proton spin relaxation techniques, providing insights into molecular behavior in solid states (Beckmann et al., 1991).

Crystallography of Diethylbenzene Isomers

Research has been conducted on the crystal structures of 1,4-diethyl- and 1,2-diethylbenzene, contributing to a better understanding of their molecular arrangements and interactions (Yufit, 2013).

Application in Synthesis and Catalysis

Synthesis of Polyfunctional Aromatic Compounds

The Sonogashina coupling reaction has been used to synthesize various aromatic compounds starting from materials such as 1,4-dibromobenzene, demonstrating the applicability of brominated benzene derivatives in complex organic syntheses (Deng Guo-hua, 2007).

Jet Spectroscopy of Diethylbenzenes

Spectroscopic studies of 1,2-, 1,3-, and 1,4-diethylbenzene have been conducted, revealing insights into the molecular orientations and dynamics of these compounds (Breen, Bernstein, & Seeman, 1987).

Thermochemical Properties

- Study of Halogen-Substituted Methylbenzenes: Vapor pressures, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, which are structurally similar to this compound, were studied, providing important thermochemical data (Verevkin et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1,4-diethylbenzene are the aromatic (Ha) protons and the methyl (Hb) protons in the benzene ring . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the initiating step, the N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with N-bromosuccinimide to form this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the resonance-stabilized carbocation . The compound typically reacts via an SN2 pathway for 1° benzylic halides and an SN1 pathway for 2° and 3° benzylic halides .

Properties

IUPAC Name |

2-bromo-1,4-diethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFMRVNALTVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614813 |

Source

|

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52076-43-4 |

Source

|

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)